molecular formula C15H15N3O3 B3830333 N-[(Z)-1-(4-aminophenyl)ethylideneamino]-3,5-dihydroxybenzamide

N-[(Z)-1-(4-aminophenyl)ethylideneamino]-3,5-dihydroxybenzamide

Cat. No.: B3830333
M. Wt: 285.30 g/mol
InChI Key: JVWJCNKXEBKKLC-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Z)-1-(4-aminophenyl)ethylideneamino]-3,5-dihydroxybenzamide is a complex organic compound with significant potential in various scientific fields. This compound features a benzamide core with an ethylideneamino group and two hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(4-aminophenyl)ethylideneamino]-3,5-dihydroxybenzamide typically involves the condensation of 4-aminobenzaldehyde with 3,5-dihydroxybenzohydrazide. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid, to facilitate the formation of the imine bond. The reaction mixture is usually heated to around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(4-aminophenyl)ethylideneamino]-3,5-dihydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds, depending on the electrophile used.

Scientific Research Applications

N-[(Z)-1-(4-aminophenyl)ethylideneamino]-3,5-dihydroxybenzamide has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which N-[(Z)-1-(4-aminophenyl)ethylideneamino]-3,5-dihydroxybenzamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyl groups and imine bond play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-aminophenyl)benzamide
  • 4-aminobenzaldehyde
  • 3,5-dihydroxybenzohydrazide

Uniqueness

N-[(Z)-1-(4-aminophenyl)ethylideneamino]-3,5-dihydroxybenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl groups and an imine bond allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[(Z)-1-(4-aminophenyl)ethylideneamino]-3,5-dihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-9(10-2-4-12(16)5-3-10)17-18-15(21)11-6-13(19)8-14(20)7-11/h2-8,19-20H,16H2,1H3,(H,18,21)/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWJCNKXEBKKLC-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC(=C1)O)O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC(=CC(=C1)O)O)/C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(Z)-1-(4-aminophenyl)ethylideneamino]-3,5-dihydroxybenzamide
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N-[(Z)-1-(4-aminophenyl)ethylideneamino]-3,5-dihydroxybenzamide
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N-[(Z)-1-(4-aminophenyl)ethylideneamino]-3,5-dihydroxybenzamide
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N-[(Z)-1-(4-aminophenyl)ethylideneamino]-3,5-dihydroxybenzamide
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N-[(Z)-1-(4-aminophenyl)ethylideneamino]-3,5-dihydroxybenzamide
Reactant of Route 6
N-[(Z)-1-(4-aminophenyl)ethylideneamino]-3,5-dihydroxybenzamide

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